molecular formula C7H7N5 B3168037 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine CAS No. 926233-89-8

6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Cat. No.: B3168037
CAS No.: 926233-89-8
M. Wt: 161.16 g/mol
InChI Key: IIZQQUPRQNILGM-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-aminopyridine with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the triazole or pyridine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole and pyridine rings enhances its versatility and potential for various applications.

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZQQUPRQNILGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Raney nickel (0.650 g) was added to a solution of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (3.2 g, 16.7 mmol) in a mixture of ethanol and methanol (1:1) (150 mL) followed by the addition of Hydrazine hydrate (2.51 g, 50.2 mmol) and stirring was continued at 25° C. 1 hr. The reaction mixture was filtered over celite bed and washed with methanol. The filtrate and the washings were concentrated under reduced pressure to afford title compound as pale brown liquid. MS (ESI): m/z 162.1 (M+H).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (100 mg, 0.523 mmol) from step 1 of this example was added Pd/C (111 mg, 0.105 mmol) and methanol (5.2 mL). Set the reaction on Parr Shaker at 50 psi (345 kPa) for overnight. The solution was filtered through CELITE and rinsed with methanol to give the title compound as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
111 mg
Type
catalyst
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
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6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
Reactant of Route 6
6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

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